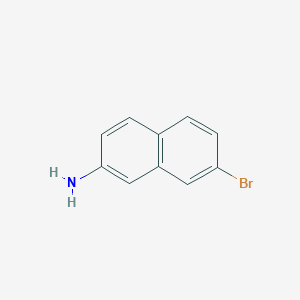

7-Bromonaphthalen-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCSLTJTBSFUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623718 | |

| Record name | 7-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-30-4 | |

| Record name | 7-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromonaphthalen-2-amine: Properties, Synthesis, and Reactivity for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromonaphthalen-2-amine is a key bifunctional organic molecule that serves as a versatile building block in medicinal chemistry and materials science. Its naphthalene scaffold, substituted with a reactive amine group and a bromine atom, allows for diverse chemical modifications. This unique substitution pattern makes it an invaluable intermediate for the synthesis of a wide array of complex organic compounds, including active pharmaceutical ingredients (APIs) and functional materials.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a molecular weight of 222.08 g/mol .[2] Its chemical structure and key properties are summarized in the table below. Proper storage at 4°C, protected from light, is recommended to maintain its stability and purity.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| CAS Number | 590417-30-4 | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 364.4 ± 15.0 °C at 760 mmHg | [2] |

| Purity | ≥98% | [2] |

| InChI Code | 1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 | [2] |

| InChI Key | UBCSLTJTBSFUBF-UHFFFAOYSA-N | [2] |

Spectroscopic data, including NMR, HPLC, and LC-MS, are available from various suppliers and are crucial for the characterization and purity assessment of this compound.

Synthesis of this compound

A viable synthetic route to this compound involves a two-step process starting from 2,7-dihydroxynaphthalene. The first step is the synthesis of the key intermediate, 7-bromo-2-naphthol, followed by its amination via the Bucherer reaction.

Step 1: Synthesis of 7-Bromo-2-naphthol from 2,7-Dihydroxynaphthalene

This procedure involves the selective bromination of 2,7-dihydroxynaphthalene.

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve triphenylphosphine (0.342 mol) in acetonitrile (350 mL) in a 1 L flask and cool the mixture to 10 °C.[3]

-

Slowly add bromine (0.342 mol) dropwise over 10 minutes.[3]

-

After the addition is complete, remove the cooling bath and add 2,7-dihydroxynaphthalene (0.312 mol).[3]

-

Rinse the flask with an additional 350 mL of acetonitrile and heat the resulting mixture to reflux for 3 hours.[3]

-

Remove the acetonitrile by distillation under reduced pressure.[3]

-

Heat the resulting solid to 280°C over 30 minutes to form a black liquid.[3]

-

Continue heating to 310°C over 20 minutes and maintain this temperature for 15 minutes until gas evolution ceases.[3]

-

After cooling to room temperature, purify the crude product by chromatographic separation to yield 7-bromo-2-naphthol.[3]

Step 2: Synthesis of this compound via the Bucherer Reaction

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[1][4] This reaction is a well-established method for the synthesis of naphthylamines.[1]

Experimental Protocol:

-

In a suitable pressure vessel, charge 7-bromo-2-naphthol, an aqueous solution of ammonia, and sodium bisulfite.

-

Seal the vessel and heat the mixture to a temperature typically ranging from 150-170°C for several hours.

-

After cooling, the reaction mixture is worked up by neutralization and extraction with an organic solvent.

-

The crude product is then purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic pathway to this compound.

Key Reactions and Applications in Drug Development

The dual functionality of this compound makes it a valuable synthon for creating diverse molecular architectures through well-established cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, enabling the formation of carbon-carbon bonds.[5][6] In the context of this compound, the bromine atom can be readily coupled with various boronic acids or esters to introduce new aryl or alkyl substituents.

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

-

Oxidative Addition: A Pd(0) catalyst adds to the aryl bromide (this compound) to form a Pd(II) intermediate.[5]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[5]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.[5]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equivalent), the desired boronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.[7]

-

Heat the reaction mixture with stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[8] This reaction is instrumental in synthesizing a wide variety of arylamines.[8][9] For this compound, this transformation allows for the coupling of various amines at the bromine-substituted position.

Reaction Principle:

The catalytic cycle for the Buchwald-Hartwig amination is analogous to that of the Suzuki-Miyaura coupling and generally proceeds through:

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide.[10]

-

Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium, and a base facilitates its deprotonation to form an amido complex.[10]

-

Reductive Elimination: The aryl and amido groups couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[10]

General Protocol for Buchwald-Hartwig Amination:

-

In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

-

Evacuate and backfill the tube with an inert gas.

-

Add the amine coupling partner (1.1-1.5 equivalents) and an anhydrous solvent such as toluene or dioxane.

-

Heat the reaction mixture with stirring at a temperature typically between 80-110 °C until the reaction is complete.

-

After cooling, quench the reaction, perform an aqueous work-up, and extract the product.

-

Purify the desired arylamine derivative by column chromatography.

Caption: Key cross-coupling reactions of this compound.

Safety and Handling

This compound is classified as harmful and an irritant.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward synthesis and the ability to undergo selective functionalization at both the amino and bromo positions through robust and high-yielding cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical properties, synthetic routes, and reactivity is paramount for leveraging its full potential in the development of novel compounds with significant therapeutic or material applications.

References

-

Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. Retrieved from [Link]

-

Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved from [Link]

-

7-Bromo-2-naphthol | C10H7BrO | CID 613827. (n.d.). PubChem. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Role of 1-Bromonaphthalen-2-amine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. Retrieved from [Link]

-

2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404. (n.d.). PubChem. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Bucherer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Bucherer Reaction. (n.d.). Retrieved from [Link]

Sources

- 1. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 7-Bromonaphthalen-2-amine: Pathways, Mechanisms, and Protocols

Introduction: The Significance of 7-Bromonaphthalen-2-amine in Modern Chemistry

This compound is a key structural motif and a versatile building block in the landscape of organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties and functional handles—a reactive bromine atom and a nucleophilic amino group on a rigid naphthalene core—make it an invaluable precursor for the development of novel therapeutic agents, organic light-emitting diodes (OLEDs), and other advanced materials. The strategic placement of the bromo and amino substituents allows for selective functionalization, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of their underlying mechanisms, experimental protocols, and overall efficiencies to aid researchers in selecting the most suitable route for their specific applications.

Strategic Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be approached from several distinct strategic disconnections. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will delve into the following key methodologies:

-

Rearrangement Reactions: Hofmann and Curtius rearrangements offer elegant solutions for the conversion of carboxylic acid derivatives into primary amines with the loss of one carbon atom.

-

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination provides a powerful and versatile method for the direct formation of the C-N bond.

-

Classical Diazotization and Substitution: The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the conversion of an amino group into a bromo substituent.

-

Reduction of a Nitro Precursor: A straightforward approach involving the reduction of a corresponding nitro-substituted naphthalene.

The following table provides a high-level comparison of these primary synthetic routes:

| Synthesis Pathway | Key Starting Material | Core Transformation | Key Reagents | Advantages | Disadvantages |

| Hofmann Rearrangement | 7-Bromo-2-naphthamide | Amide to Amine (decarbonylation) | Br₂, NaOH | Good for small scale, well-established | Use of stoichiometric bromine, can have side reactions |

| Curtius Rearrangement | 7-Bromo-2-naphthoic acid | Acyl azide to Isocyanate to Amine | DPPA, NaN₃ | Mild conditions, high yields | Potential for explosive intermediates (acyl azides) |

| Buchwald-Hartwig Amination | 2,7-Dibromonaphthalene | C-Br to C-N bond formation | Pd catalyst, ligand, base, amine source | High functional group tolerance, good yields | Catalyst cost, optimization of ligands and conditions |

| Sandmeyer Reaction | Naphthalen-2,7-diamine | Diazonium salt to Bromo group | NaNO₂, HBr, CuBr | Reliable for introducing bromine | Diazonium salts can be unstable |

| Reduction of Nitro Group | 7-Bromo-2-nitronaphthalene | Nitro to Amine reduction | Fe/HCl, SnCl₂, H₂/Pd-C | High yields, readily available reducing agents | Synthesis of the nitro precursor may be multi-step |

Pathway 1: The Hofmann Rearrangement of 7-Bromo-2-naphthamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the desired amine.[3]

Mechanistic Insights

The reaction is initiated by the deprotonation of the amide by a strong base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an unstable anion, which undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.[1][2] The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield this compound.

Caption: Hofmann Rearrangement Pathway.

Experimental Protocol

-

Preparation of 7-Bromo-2-naphthamide: 7-Bromo-2-naphthoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then treated with aqueous ammonia to yield 7-Bromo-2-naphthamide.

-

Hofmann Rearrangement:

-

Dissolve 7-Bromo-2-naphthamide in a suitable solvent like 1,4-dioxane.

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cooled aqueous solution of sodium hydroxide.

-

Add the sodium hypobromite solution to the amide solution at a low temperature (e.g., 0-5 °C).

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux until the reaction is complete (monitored by TLC).

-

Upon cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.

-

Pathway 2: The Curtius Rearrangement of 7-Bromo-2-naphthoic Acid

Similar to the Hofmann rearrangement, the Curtius rearrangement transforms a carboxylic acid into a primary amine with one less carbon atom.[4] This pathway involves the formation of an acyl azide, which thermally rearranges to an isocyanate.[5][6]

Mechanistic Insights

The synthesis begins with the conversion of 7-bromo-2-naphthoic acid to an acyl azide. This is typically achieved by reacting the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) directly with the carboxylic acid.[5] Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate.[6] The isocyanate is then trapped with a nucleophile. In the presence of water, it hydrolyzes to a carbamic acid, which decarboxylates to the primary amine.[7][8]

Caption: Curtius Rearrangement Pathway.

Experimental Protocol

-

Acyl Azide Formation (using DPPA):

-

To a solution of 7-bromo-2-naphthoic acid in an inert solvent (e.g., toluene or THF), add triethylamine (TEA) as a base.

-

Add diphenylphosphoryl azide (DPPA) dropwise at room temperature.

-

Stir the mixture for a few hours until the formation of the acyl azide is complete.

-

-

Rearrangement and Hydrolysis:

-

Heat the reaction mixture to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.

-

After the rearrangement is complete, add dilute acid (e.g., HCl) and continue to heat to facilitate the hydrolysis of the isocyanate to the amine.

-

Cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent.

-

The crude product is then purified by standard methods.

-

Pathway 3: Buchwald-Hartwig Amination of 2,7-Dibromonaphthalene

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[9][10] This method allows for the direct amination of aryl halides, providing a highly versatile route to this compound from 2,7-dibromonaphthalene.

Mechanistic Insights

The catalytic cycle begins with the oxidative addition of the aryl bromide (2,7-dibromonaphthalene) to a palladium(0) complex.[11] The resulting palladium(II) complex then coordinates with the amine or an ammonia equivalent. Deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the palladium(0) catalyst.[9] The selectivity for mono-amination can be controlled by adjusting the reaction conditions and stoichiometry of the reagents.

Caption: Buchwald-Hartwig Amination Pathway.

Experimental Protocol

-

Reaction Setup:

-

In an oven-dried Schlenk tube, add 2,7-dibromonaphthalene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOtBu or Cs₂CO₃).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) several times.

-

-

Reaction Execution:

-

Add an anhydrous solvent (e.g., toluene or dioxane) and the amine source. An ammonia surrogate like benzophenone imine followed by hydrolysis, or an ammonia gas source can be used.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (monitored by GC-MS or LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated, and the residue is purified by column chromatography to isolate this compound.

-

Pathway 4: The Sandmeyer Reaction of Naphthalen-2,7-diamine

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[12][13][14] Starting from naphthalen-2,7-diamine, a selective mono-diazotization followed by a Sandmeyer reaction can yield the desired product.

Mechanistic Insights

The reaction proceeds in two main stages. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[15] In the second step, this diazonium salt is treated with a copper(I) halide (e.g., CuBr), which catalyzes the replacement of the diazonium group with a bromide atom via a radical-nucleophilic aromatic substitution mechanism.[13]

Caption: Sandmeyer Reaction Pathway.

Experimental Protocol

-

Diazotization:

-

Dissolve or suspend naphthalen-2,7-diamine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C. Stir for 30-60 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas is typically observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

-

Isolation and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Pathway 5: Reduction of 7-Bromo-2-nitronaphthalene

A common and often high-yielding method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound.[16] In this case, 7-bromo-2-nitronaphthalene serves as the precursor.

Mechanistic Insights

The reduction of the nitro group can be achieved using various reagents. A classic method is the Béchamp reduction, which uses iron metal in an acidic medium.[17] Alternatively, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a reliable method. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a cleaner and often more efficient method, though care must be taken to avoid de-bromination. The nitro group is reduced in a stepwise manner through nitroso and hydroxylamine intermediates to the final amine.[17]

Caption: Reduction of Nitro Group Pathway.

Experimental Protocol (using Fe/HCl)

-

Reaction Setup:

-

To a flask containing a mixture of iron powder and a solvent such as ethanol or water, add 7-bromo-2-nitronaphthalene.

-

Add a small amount of concentrated hydrochloric acid to initiate the reaction.

-

-

Reduction:

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

-

After the starting material is consumed, the reaction mixture is cooled.

-

-

Work-up and Purification:

-

Filter the hot reaction mixture through Celite to remove the iron salts.

-

Make the filtrate basic with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate the product.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude amine by column chromatography or recrystallization.

-

Conclusion

The synthesis of this compound can be accomplished through a variety of robust and well-documented chemical transformations. The selection of an optimal pathway is a critical decision that hinges on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific constraints of the laboratory environment. For instance, the Hofmann and Curtius rearrangements offer classic, albeit sometimes harsh, routes from carboxylic acid derivatives. In contrast, the Buchwald-Hartwig amination represents a more modern, versatile, and often milder approach, particularly for constructing the C-N bond directly, though it requires careful optimization of catalytic conditions. The Sandmeyer reaction remains a reliable tool for the introduction of the bromo substituent from an amino precursor, while the reduction of a nitro group is a straightforward and frequently high-yielding final step. This guide has provided the foundational knowledge, mechanistic understanding, and practical protocols to empower researchers to confidently navigate the synthesis of this important chemical intermediate.

References

-

Pharma D. Guru. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

Chem-Station. (2014, October 6). Hofmann Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

YouTube. (2020, October 10). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Boron reagents for reductive amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]

-

MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 7-Bromo-2-naphthol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Bromo-7-nitronaphthalene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN104193566A - Novel method for synthesizing 2-bromonaphthalene compound.

- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

-

Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

-

Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). NOTE One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]

Sources

- 1. pharmdguru.com [pharmdguru.com]

- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. byjus.com [byjus.com]

- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 17. Béchamp reduction - Wikipedia [en.wikipedia.org]

7-Bromonaphthalen-2-amine CAS number

An In-Depth Technical Guide to 7-Bromonaphthalen-2-amine (CAS No. 590417-30-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and pharmaceutical development. Identified by its CAS Number 590417-30-4, this naphthalenic amine is a versatile building block, offering dual reactivity through its amine and bromo functional groups. This document details its physicochemical properties, outlines a robust synthetic protocol based on established chemical principles, discusses its applications in medicinal chemistry, and provides essential safety and handling information. The insights herein are intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in complex synthetic workflows.

Core Physicochemical & Structural Data

This compound is a solid organic compound whose utility is defined by its chemical structure and physical properties.[1] The naphthalene core provides a rigid scaffold, while the strategically positioned amine and bromine substituents serve as reactive handles for further molecular elaboration.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 590417-30-4 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrN | [1][2][3] |

| Molecular Weight | 222.08 g/mol | [1][2][3] |

| Synonyms | 7-bromo-2-naphthalenamine, 2-Amino-7-bromonaphthalene | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Boiling Point | 364.4 ± 15.0 °C at 760 mmHg | [1] |

| Storage Conditions | 4°C, protect from light, store under inert atmosphere | [1][3] |

| SMILES Code | NC1=CC=C2C=CC(Br)=CC2=C1 | [3] |

| InChI Key | UBCSLTJTBSFUBF-UHFFFAOYSA-N | [1] |

Synthesis Protocol: The Bucherer Reaction Pathway

The synthesis of naphthalenamines from their corresponding naphthols is most effectively achieved via the Bucherer or Bucherer-Bergs reaction. This nucleophilic substitution reaction provides a high-yield, reliable pathway for amination. The proposed synthesis for this compound leverages its precursor, 7-Bromo-2-naphthol (CAS: 116230-30-9).[4][5][6][7][8]

Mechanistic Rationale

The Bucherer reaction is a reversible conversion of a naphthol to a naphthalenamine in the presence of an aqueous sulfite or bisulfite and ammonia or a primary/secondary amine. The key to the reaction's success is the role of the sulfite, which facilitates the nucleophilic attack. It adds to the electron-rich naphthalene ring, temporarily disrupting its aromaticity and activating the carbon atom bonded to the hydroxyl group for substitution by the amine. This intermediate then eliminates the sulfite to restore aromaticity, yielding the final amine product. This method is superior to direct amination, which would require harsh conditions and result in poor yields.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for Bucherer reactions on substituted bromonaphthols.[9]

Starting Materials:

-

7-Bromo-2-naphthol

-

Sodium bisulfite (NaHSO₃)

-

Aqueous ammonia (28-30%)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, combine 7-Bromo-2-naphthol (1.0 eq), sodium bisulfite (2.5 eq), and deionized water.

-

Addition of Amine: Add concentrated aqueous ammonia (10-15 eq) to the vessel.

-

Heating and Reaction: Seal the vessel and heat the mixture to 140-150°C with vigorous stirring. Maintain this temperature for 12-18 hours. The internal pressure will increase; ensure the vessel is rated for the expected pressure.

-

Cooling and Workup: After the reaction period, cool the vessel to room temperature. Carefully vent the vessel in a fume hood to release excess ammonia pressure.

-

Neutralization: Transfer the reaction mixture to a beaker and basify by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is > 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Development & Organic Synthesis

The true value of this compound lies in its capacity as a versatile synthetic intermediate.[10] The amine and bromo groups offer orthogonal reactivity, allowing for sequential and selective modifications.

-

Amine Group Reactivity: The primary amine (-NH₂) is a potent nucleophile and can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and ureas. This is a common strategy for linking the naphthalene core to other pharmacophores.

-

Bromo Group Reactivity: The aryl bromide (-Br) is an ideal handle for modern cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds. This allows for the introduction of diverse substituents, including other aromatic rings, alkyl chains, and heteroatoms.

This dual functionality makes it a valuable precursor for:

-

Anticancer Agents: The naphthalimide scaffold, which can be synthesized from naphthalenic amines, is a well-established core for DNA intercalating agents and topoisomerase inhibitors.[11]

-

Molecular Probes and Imaging Agents: Naphthalene derivatives are inherently fluorescent. Further functionalization can tune these properties, leading to the development of fluorescent probes for biological imaging, such as labeling amyloid-β and tau proteins.[9]

-

Scaffolding in Medicinal Chemistry: The rigid naphthalene core is often used as a scaffold to orient functional groups in three-dimensional space to optimize interactions with biological targets.

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety.

Hazard Identification

According to GHS classifications, this compound presents the following hazards:

The signal word associated with these hazards is "Warning" .[1][2]

Recommended Precautionary Measures

Prevention:

-

P264: Wash hands and any exposed skin thoroughly after handling.[1][2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

-

P362: Take off contaminated clothing and wash it before reuse.[1][2]

-

Eye Contact: In case of contact with eyes, remove any contact lenses and flush immediately with large amounts of water for at least 15 minutes. Seek prompt medical attention.[2]

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term stability, maintain at 4°C under an inert atmosphere, protected from light.[1][3]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid all personal contact, including inhalation.[6]

References

-

7-Bromo-2-naphthol | C10H7BrO | CID 613827. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Safety Data Sheet: 2-Bromopentane. (2025, September 19). Thermo Fisher Scientific. Retrieved from [Link]

-

Wen, N., Peng, X., Liu, M., Ma, Y., & Bai, R. (n.d.). One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Asian Journal of Chemistry. Retrieved from [Link]

-

Pavek, P., Wsol, V., & Dusek, J. (2019). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 24(19), 3465. Retrieved from [Link]

-

Kumar, V., Sharma, S., & Sharma, R. (2017). Naphthalimide derivatives with therapeutic characteristics: a patent review. Expert Opinion on Therapeutic Patents, 27(1), 57-73. Retrieved from [Link]

Sources

- 1. This compound | 590417-30-4 [sigmaaldrich.com]

- 2. file.leyan.com [file.leyan.com]

- 3. 590417-30-4|this compound|BLD Pharm [bldpharm.com]

- 4. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 116230-30-9|7-Bromonaphthalen-2-ol|BLD Pharm [bldpharm.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 7-Bromonaphthalen-2-ol, CasNo.116230-30-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 8. cas 116230-30-9|| where to buy 7-Bromo-2-naphthol [chemenu.com]

- 9. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 7-Bromonaphthalen-2-amine

An In-depth Technical Guide to the Molecular Structure of 7-Bromonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the naphthalene scaffold remains a privileged structure. Its rigid, aromatic framework serves as a versatile template for the design of novel therapeutic agents and functional materials. This compound (CAS No: 590417-30-4) emerges as a particularly valuable intermediate due to its bifunctional nature. It possesses two key reactive handles at distinct positions on the naphthalene core: a nucleophilic primary amine (-NH₂) at the C2 position and a bromine atom (-Br) at the C7 position, which is highly amenable to a wide array of cross-coupling reactions.[1] This strategic arrangement allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, spectroscopic signature, synthesis, and chemical reactivity, offering field-proven insights for its application in research and development.

Core Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, and its key characteristics are summarized below.[2][3]

| Property | Value | Source(s) |

| CAS Number | 590417-30-4 | [2] |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 364.4 ± 15.0 °C at 760 mmHg | [2] |

| InChI Key | UBCSLTJTBSFUBF-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥98% | [2] |

The core structure consists of a naphthalene ring system with substituents at the 2- and 7-positions. The standard IUPAC numbering of the naphthalene core is essential for the correct assignment of spectroscopic signals and for describing reaction sites.

Caption: Molecular structure and IUPAC numbering of this compound.

Structural Elucidation via Spectroscopic Analysis

Confirming the identity and purity of this compound is paramount before its use in synthesis. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a definitive structural fingerprint.

Caption: Workflow for the comprehensive structural confirmation of the target molecule.

Mass Spectrometry (MS)

The mass spectrum provides two crucial pieces of information. First, it confirms the molecular weight. Second, the presence of a bromine atom is unequivocally identified by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion (M⁺) peak will appear as a doublet of equal intensity at m/z 221 and m/z 223, corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. As a primary aromatic amine, this compound will exhibit several characteristic absorption bands.

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Comments |

| Primary Amine | N-H Stretch | 3400-3250 | Aromatic primary amines show two distinct, sharp bands (symmetric and asymmetric stretches).[4] |

| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | A strong, sharp absorption.[4] |

| Aromatic Ring | C-H Stretch | 3100-3000 | Characteristic of sp² C-H bonds. |

| Aromatic Ring | C=C Stretch | 1600-1450 | Multiple bands are expected for the naphthalene ring. |

| Aromatic Amine | C-N Stretch | 1335-1250 | A strong band indicating the bond between the aromatic ring and the nitrogen atom.[4] |

| Aryl Halide | C-Br Stretch | 1075-1030 | Often found in the fingerprint region and can be difficult to assign definitively. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum will show signals for the six aromatic protons and the two amine protons.

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3-5 ppm for aromatic amines.[5] The chemical shift can be concentration-dependent. This signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange, a classic test for labile protons.

-

Aromatic Protons (Ar-H): Six distinct signals are expected in the aromatic region (~7.0-8.0 ppm). The substitution pattern dictates the splitting patterns. For instance, the proton at C8 is adjacent to the bromine-bearing carbon and would likely appear as a doublet. The proton at C1 is adjacent to the amine-bearing carbon and would also be a doublet. Protons at C3, C4, C5, and C6 will exhibit more complex splitting (doublets or doublet of doublets) based on their coupling with neighboring protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, one for each carbon atom in the unique electronic environments of the naphthalene ring.

-

The carbons directly attached to the electron-withdrawing bromine (C7) and the electron-donating amine (C2) will be significantly shifted. The C-NH₂ carbon (C2) will appear upfield relative to other substituted aromatic carbons, while the C-Br carbon (C7) will be downfield.

-

The other eight carbon signals will appear in the typical aromatic region of 110-140 ppm.

Synthesis and Chemical Reactivity

The strategic value of this compound lies in its accessibility through established synthetic routes and its predictable reactivity, making it a cornerstone for building molecular diversity.

Representative Synthesis: The Bucherer-Lepetit Reaction

A robust and widely used method for synthesizing naphthylamines from naphthols is the Bucherer-Lepetit reaction.[6][7] This reaction converts the precursor 7-bromo-2-naphthol into the target amine using an aqueous solution of ammonia and sodium bisulfite. The reaction is reversible and proceeds via an addition-elimination mechanism.[8]

Experimental Protocol: Synthesis via Bucherer-Lepetit Reaction This protocol is a representative procedure adapted from established methodologies for the Bucherer reaction.[9][10]

-

Reaction Setup: In a high-pressure reaction vessel, combine 7-bromo-2-naphthol (1.0 eq), sodium bisulfite (1.1-1.5 eq), and a concentrated aqueous solution of ammonia (excess, ~10-20 eq).

-

Heating: Seal the vessel and heat the mixture to 140-160 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can range from 6 to 24 hours.

-

Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Basify the reaction mixture with a concentrated NaOH solution to precipitate the product and decompose any remaining bisulfite adducts.

-

Isolation: Collect the solid precipitate by filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the final product.

An alternative route involves the reduction of 7-bromo-2-nitronaphthalene, which can be achieved using various reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid.[11][12]

Reactivity and Application in Drug Development

The two functional groups of this compound offer distinct and complementary reaction pathways, which is ideal for building libraries of compounds in drug discovery programs.[13][14]

Caption: Key reactive sites and exemplary transformations of this compound.

-

Reactions at the Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents.[15]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.[16]

-

Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

-

Reactions at the Amine Group: The primary amine is a versatile nucleophile and can undergo numerous transformations.

-

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides, a common functional group in many pharmaceuticals.

-

Diazotization (Sandmeyer Reaction): Conversion of the amine to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., -Cl, -CN, -OH).

-

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for safety. The compound is classified as an irritant.

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark)[17] |

| Signal Word | Warning[17] |

| Hazard Statements | H315: Causes skin irritation.[17]H319: Causes serious eye irritation.[17] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[17]P280: Wear protective gloves/eye protection/face protection.[17]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17] |

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place, protected from light.[2]

Conclusion

This compound is a high-value chemical intermediate whose molecular structure is well-defined by a suite of standard analytical techniques. Its true power lies in the strategic placement of its two functional groups, which provides chemists with a robust platform for creating diverse and complex molecules. A thorough understanding of its spectroscopic properties, synthetic accessibility, and dual reactivity is critical for leveraging its full potential in the rational design of next-generation pharmaceuticals and advanced materials.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer reaction. Retrieved from [Link]

-

Ahluwalia, V. K., & Kumar, S. (n.d.). Bucherer Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Bucherer reaction. Retrieved from [Link]

-

Drake, N. L. (1942). The Bucherer Reaction. Organic Reactions, 1, 105. Abstract retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

-

Zaragoza, F., & Stephensen, H. (2001). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 6(12), 1010-1020. [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Bromo-2-naphthol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromonaphthalen-2-amine. PubChem Compound Database. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

YouTube. (2019, April 27). Bucherer Reaction Mechanism with Application Naphthol to Naphthylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

ACS Publications. (2025). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. Retrieved from [Link]

-

PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

-

Lalancette, J. M., & Brindle, J. R. (1971). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry, 49(17), 2990-2995. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Wen, N., Peng, X., Liu, M., Ma, Y., & Bai, R. (n.d.). One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Asian Journal of Chemistry.

-

Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

-

Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-bromonaphthalene. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

-

Bide Pharmatech Ltd. (n.d.). 7-Bromonaphthalen-2-ol CAS NO.116230-30-9. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 590417-30-4 [sigmaaldrich.com]

- 3. This compound | 590417-30-4 [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 116230-30-9|7-Bromonaphthalen-2-ol|BLD Pharm [bldpharm.com]

- 6. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 13. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. This compound | 590417-30-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility Profile of 7-Bromonaphthalen-2-amine

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Bromonaphthalen-2-amine, a crucial parameter for its application in research, drug development, and chemical synthesis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of this compound

This compound (CAS No: 590417-30-4) is a substituted naphthalenamine derivative.[1] Such aromatic amines are pivotal building blocks in medicinal chemistry and materials science. The strategic placement of the bromine atom and the amino group on the naphthalene core imparts specific physicochemical properties that are leveraged in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of solvent for chemical reactions, purification processes such as recrystallization, and formulation strategies in drug delivery. An informed approach to solvent selection can significantly impact reaction yield, purity, and the overall efficiency of a synthetic route.

Theoretical Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, a robust qualitative assessment can be derived from its molecular structure and the general principles of amine chemistry.

Molecular Structure and Polarity:

This compound is a moderately polar molecule. The key structural features influencing its solubility are:

-

Naphthalene Core: The large, bicyclic aromatic ring system is nonpolar and hydrophobic, which will favor solubility in nonpolar organic solvents.

-

Amino Group (-NH₂): This functional group is polar and capable of forming hydrogen bonds. This imparts a degree of polarity to the molecule and allows for interactions with protic solvents.

-

Bromine Atom (-Br): The bromine atom is electronegative and contributes to the overall polarity of the molecule, though its effect is less pronounced than the amino group.

Expected Solubility Behavior:

Based on these structural features, the following solubility trends can be anticipated:

-

Water: Due to the large hydrophobic naphthalene core, the solubility of this compound in water is expected to be low. While the amino group can engage in hydrogen bonding with water, this is unlikely to overcome the hydrophobicity of the rest of the molecule.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents. They can effectively solvate the polar amino group without the steric hindrance that can sometimes occur with protic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amino group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected. While the naphthalene core has an affinity for nonpolar solvents, the polar amino group will hinder dissolution.

-

Aqueous Acidic Solutions: As an amine, this compound is basic and will react with acids to form the corresponding ammonium salt.[3][4] This salt is ionic and therefore expected to be significantly more soluble in water than the free amine. This property is often exploited for purification and in the preparation of pharmaceutical formulations.

Experimental Determination of this compound Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., methanol or acetonitrile).

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the collected supernatant samples with the same solvent used for the standards to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant samples by HPLC.

-

Determine the concentration of this compound in the supernatant samples by interpolating from the calibration curve.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for determining the solubility of this compound.

Tabulated Solubility Data (Hypothetical)

While experimentally determined values are pending, the following table provides a qualitative and estimated quantitative solubility profile based on chemical principles. This table should be populated with experimental data as it becomes available.

| Solvent | Type | Expected Qualitative Solubility | Estimated Quantitative Solubility Range (at 25 °C) |

| Water | Polar Protic | Very Low | < 0.1 mg/mL |

| Methanol | Polar Protic | Moderate to High | 1 - 10 mg/mL |

| Ethanol | Polar Protic | Moderate | 0.5 - 5 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 10 mg/mL |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | > 10 mg/mL |

| Acetonitrile | Polar Aprotic | Moderate | 1 - 10 mg/mL |

| Toluene | Nonpolar | Low | < 0.5 mg/mL |

| Hexane | Nonpolar | Very Low | < 0.1 mg/mL |

| 1 M Hydrochloric Acid | Aqueous Acidic | High (as hydrochloride salt) | > 10 mg/mL |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[1][5]

Conclusion

The solubility of this compound is a key parameter that influences its utility in various scientific applications. Based on its chemical structure, it is predicted to be sparingly soluble in water and nonpolar solvents, but should exhibit good solubility in polar aprotic and polar protic organic solvents. Its basic nature also suggests high solubility in aqueous acidic solutions due to salt formation. For precise applications, the experimental protocol outlined in this guide provides a robust framework for obtaining accurate quantitative solubility data.

References

- This compound | 590417-30-4 - Sigma-Aldrich. Sigma-Aldrich.

- This compound hydrochloride | 2309461-50-3 - Sigma-Aldrich. Sigma-Aldrich.

- Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE. (2023-01-25). EMBIBE.

- Experiment 13 – Properties of Amines and Amides - Moorpark College. Moorpark College.

- Test for Amino Groups - BYJU'S. BYJU'S.

- Amines: Structure, Properties, and Reactions | Solubility of Things. Solubility of Things.

- Chemistry Practical For Class 12th | PDF | Molar Concentration | Titr

- 590417-30-4|this compound|BLD Pharm. BLD Pharm.

Sources

An In-Depth Technical Guide to the Safe Handling of 7-Bromonaphthalen-2-amine

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 7-Bromonaphthalen-2-amine (CAS: 590417-30-4). It is intended for researchers, chemists, and drug development professionals who work with this and structurally similar compounds. The protocols and insights herein are synthesized from established safety data and best practices in chemical hygiene, emphasizing the causality behind each recommendation to foster a proactive safety culture.

Compound Identification and Physicochemical Properties

This compound is a brominated aromatic amine, a class of compounds widely utilized as building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source(s) |

| CAS Number | 590417-30-4 | [3][4] |

| Molecular Formula | C₁₀H₈BrN | [3][4] |

| Molecular Weight | 222.08 g/mol | [3][4] |

| Synonyms | 2-Amino-7-bromonaphthalene, 7-bromo-2-naphthalenamine | [3][4] |

| Appearance | Solid | [4] |

| Boiling Point | 364.4 ± 15.0 °C at 760 mmHg | [4] |

| Storage Temperature | 4°C, protect from light, under inert atmosphere | [4][5] |

Hazard Identification and Toxicological Profile

The primary hazards of this compound are explicitly defined by the Globally Harmonized System (GHS). However, as a member of the primary aromatic amine family, it is crucial to consider the broader toxicological risks associated with this class of molecules.[6][7] Aromatic amines are known for their potential carcinogenicity, mutagenicity, and high rate of dermal absorption due to their lipophilic nature.[6]

| GHS Classification | Code | Description | Source(s) |

| Signal Word | N/A | Warning | [3][4] |

| Pictogram | GHS07 | [4] | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4] |

Expert Insight: The specified H-statements (H315, H319) represent the immediate, acute hazards. However, the greater long-term concern with aromatic amines is the potential for systemic effects and carcinogenicity, even with low-level chronic exposure. Therefore, all handling protocols must be designed to minimize any possibility of direct contact or inhalation.

Proactive Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in a multi-layered approach, starting with engineering controls and supplemented by rigorous adherence to PPE protocols.

Mandatory Engineering Controls

The causality for mandating specific engineering controls is the compound's physical state (a solid that can form dust) and the toxicological risk of its chemical class.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[8][9] This is non-negotiable and serves as the primary barrier to prevent the inhalation of fine dust particles or vapors.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[10]

-

Emergency Stations: Easily accessible and fully functional emergency eyewash stations and safety showers are required in the immediate vicinity of the handling area.[11][12]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection must be based on the specific hazards identified.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[5][11] When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[8] Given that most aromatic amines are readily absorbed through the skin, this is a critical control point.[6]

-

Lab Coat: A clean, buttoned lab coat must be worn to protect skin and personal clothing.

-

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH/MSHA-approved respirator is necessary.[5][9] The specific cartridge type should be selected based on a formal risk assessment.

Experimental Workflow: Standard Operating Protocol for Handling

This protocol provides a self-validating system for the safe handling of solid this compound.

-

Preparation:

-

Weighing and Transfer:

-

Don all required PPE (lab coat, goggles, gloves).

-

Perform all weighing and transfer operations on a disposable weigh paper or in a tared container within the fume hood to contain any spills.

-

Handle the chemical with a spatula. Avoid scooping actions that could generate dust.

-

Close the primary container tightly immediately after dispensing the required amount.[8][13]

-

-

Post-Handling:

-

Clean the spatula and any affected surfaces within the fume hood.

-

Carefully dispose of any contaminated weigh paper or wipes into a designated hazardous waste container.[14]

-

Remove gloves using the proper technique and dispose of them in the hazardous waste stream.

-

Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[3][13]

-

Storage and Chemical Incompatibility

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store the container tightly closed in a cool, dry, and dark place.[5][8] A storage temperature of 4°C is recommended.[4] The area should be well-ventilated.

-

Inert Atmosphere: For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent degradation.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[5][11]

Emergency Procedures: Spill and Exposure Response

Spill Response Protocol

-

Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

-

Control and Contain: If the spill is small and contained within the fume hood, ensure the sash remains lowered.

-

PPE: Do not attempt cleanup without wearing full PPE, including respiratory protection if necessary.

-

Cleanup:

-

Avoid generating dust.[14]

-

Carefully sweep or vacuum the solid material. Do not use dry sweeping methods that can aerosolize the powder.

-

Place the spilled material and all contaminated cleaning supplies into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[13]

-

Prevent the material from entering drains or waterways.[13]

-

Thoroughly decontaminate the spill area once the bulk material is removed.

-

First Aid Measures

Immediate and correct first aid is critical in mitigating harm from exposure. Medical attention should be sought promptly in all cases.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][5] Seek immediate medical attention.[14]

-

Skin Contact: Promptly wash the affected skin with plenty of soap and water.[3][15] Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[11]

-

Inhalation: Relocate the individual to fresh air immediately.[3][15] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water and seek immediate medical attention.[14]

Waste Disposal

All waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.

-

Containment: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams.

-

Disposal Method: The waste must be disposed of through a licensed hazardous waste disposal facility, typically via incineration equipped with scrubbers to handle halogenated byproducts.[16] Adhere strictly to all local, state, and federal environmental regulations.[14]

Workflow Visualization

The following diagram illustrates the critical decision-making and operational flow for the safe handling of this compound.

Caption: Logical workflow for handling this compound.

References

- American Chemical Society. (2023).

- ACS Publications. (2023).

- ResearchGate. (n.d.).

- Shanghai Haohong Scientific Co., Ltd. (2024).

- Sigma-Aldrich. (n.d.). This compound Product Page.

- Sigma-Aldrich. (n.d.). This compound hydrochloride Product Page.

- CDC/NIOSH. (n.d.). First Aid Procedures for Chemical Hazards.

- Synquest Labs. (2019).

- Apollo Scientific. (2023).

- AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-Bromonaphthalen-2-amine hydrochloride.

- Sigma-Aldrich. (2024).

- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.

- Enamine. (n.d.).

- BLD Pharm. (n.d.). 590417-30-4|this compound.

- Thermo Fisher Scientific. (2021).

- BenchChem. (2025). Personal protective equipment for handling 2-(Aminomethyl)-5-bromonaphthalene.

- Chemtalk. (n.d.).

- AK Scientific, Inc. (n.d.). Safety Data Sheet for Ethyl 3-(4-amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)

- Fisher Scientific. (2024).

Sources

- 1. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]

- 2. 590417-30-4|this compound|BLD Pharm [bldpharm.com]

- 3. file.leyan.com [file.leyan.com]

- 4. This compound | 590417-30-4 [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromonaphthalen-2-amine

Abstract